1-(4-Hydroxy-5-hydroxymethyl-tetrahydro-furan-2-yl)-5-(1-methyl-1H-imidazol-2-yl)-1H-pyrimidine-2,4-dione
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Overview
Description
1-(4-Hydroxy-5-hydroxymethyl-tetrahydro-furan-2-yl)-5-(1-methyl-1H-imidazol-2-yl)-1H-pyrimidine-2,4-dione is a complex organic compound with a unique structure that includes a tetrahydrofuran ring, an imidazole ring, and a pyrimidine ring. This compound is of significant interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Hydroxy-5-hydroxymethyl-tetrahydro-furan-2-yl)-5-(1-methyl-1H-imidazol-2-yl)-1H-pyrimidine-2,4-dione typically involves multiple steps:
Formation of the Tetrahydrofuran Ring: This step involves the cyclization of a suitable precursor, such as a diol, under acidic or basic conditions.
Introduction of the Imidazole Ring: This can be achieved through the condensation of an appropriate aldehyde or ketone with an amine, followed by cyclization.
Formation of the Pyrimidine Ring: This step involves the condensation of a suitable precursor, such as a diamine, with a carbonyl compound, followed by cyclization.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(4-Hydroxy-5-hydroxymethyl-tetrahydro-furan-2-yl)-5-(1-methyl-1H-imidazol-2-yl)-1H-pyrimidine-2,4-dione can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The imidazole and pyrimidine rings can be reduced under suitable conditions.
Substitution: The hydroxyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
Oxidation Products: Aldehydes, ketones.
Reduction Products: Reduced imidazole and pyrimidine derivatives.
Substitution Products: Alkylated or acylated derivatives.
Scientific Research Applications
1-(4-Hydroxy-5-hydroxymethyl-tetrahydro-furan-2-yl)-5-(1-methyl-1H-imidazol-2-yl)-1H-pyrimidine-2,4-dione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and antiviral properties.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(4-Hydroxy-5-hydroxymethyl-tetrahydro-furan-2-yl)-5-(1-methyl-1H-imidazol-2-yl)-1H-pyrimidine-2,4-dione involves its interaction with specific molecular targets and pathways. These may include:
Enzyme Inhibition: The compound may inhibit certain enzymes, affecting metabolic pathways.
Receptor Binding: It may bind to specific receptors, modulating cellular signaling pathways.
DNA/RNA Interaction: The compound may interact with nucleic acids, affecting gene expression and replication.
Comparison with Similar Compounds
Similar Compounds
1-(4-Hydroxy-5-hydroxymethyl-tetrahydro-furan-2-yl)-5-(1H-imidazol-2-yl)-1H-pyrimidine-2,4-dione: Lacks the methyl group on the imidazole ring.
1-(4-Hydroxy-tetrahydro-furan-2-yl)-5-(1-methyl-1H-imidazol-2-yl)-1H-pyrimidine-2,4-dione: Lacks the hydroxymethyl group on the tetrahydrofuran ring.
Uniqueness
1-(4-Hydroxy-5-hydroxymethyl-tetrahydro-furan-2-yl)-5-(1-methyl-1H-imidazol-2-yl)-1H-pyrimidine-2,4-dione is unique due to its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties.
Biological Activity
1-(4-Hydroxy-5-hydroxymethyl-tetrahydro-furan-2-yl)-5-(1-methyl-1H-imidazol-2-yl)-1H-pyrimidine-2,4-dione, often referred to as compound 1, is a heterocyclic compound that has garnered attention for its diverse biological activities. This article reviews the biological activity of compound 1, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The chemical structure of compound 1 can be represented as follows:
- Molecular Formula : C10H12N2O6
- Molecular Weight : 256.21 g/mol
- CAS Number : 4494-26-2
1. Anticancer Activity
Recent studies have highlighted the anticancer potential of compound 1. For instance, in vitro experiments demonstrated that compound 1 induces apoptosis in MCF cell lines with an IC50 value of approximately 25.72 ± 3.95 μM. Furthermore, in vivo studies involving tumor-bearing mice showed significant suppression of tumor growth when treated with compound 1, indicating its potential as an anticancer agent .
2. Antimicrobial Properties
Compound 1 exhibits notable antimicrobial activity against various bacterial strains. In particular, it has shown efficacy against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The minimum inhibitory concentration (MIC) for S. aureus was reported at 0.015 mg/mL, demonstrating strong antibacterial properties .
3. Anti-inflammatory Effects
The compound also displays anti-inflammatory properties by inhibiting key inflammatory pathways. It has been shown to reduce the levels of pro-inflammatory cytokines in cell culture models, suggesting its utility in treating inflammatory diseases .
The mechanisms through which compound 1 exerts its biological effects include:
- Apoptosis Induction : The activation of intrinsic apoptotic pathways in cancer cells.
- Inhibition of Cell Proliferation : Interference with cell cycle progression.
- Antimicrobial Action : Disruption of bacterial cell wall synthesis and function.
Case Studies and Research Findings
Properties
CAS No. |
134333-64-5 |
---|---|
Molecular Formula |
C13H16N4O5 |
Molecular Weight |
308.29 g/mol |
IUPAC Name |
1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-(1-methylimidazol-2-yl)pyrimidine-2,4-dione |
InChI |
InChI=1S/C13H16N4O5/c1-16-3-2-14-11(16)7-5-17(13(21)15-12(7)20)10-4-8(19)9(6-18)22-10/h2-3,5,8-10,18-19H,4,6H2,1H3,(H,15,20,21)/t8-,9+,10+/m0/s1 |
InChI Key |
LBTKTZHREVLEHD-IVZWLZJFSA-N |
Isomeric SMILES |
CN1C=CN=C1C2=CN(C(=O)NC2=O)[C@H]3C[C@@H]([C@H](O3)CO)O |
Canonical SMILES |
CN1C=CN=C1C2=CN(C(=O)NC2=O)C3CC(C(O3)CO)O |
Origin of Product |
United States |
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